(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10-9(4-3-5-12-10)11(15)13-6-8(14)7-13/h3-5,8,14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHKCJIDSANRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-hydroxyazetidin-1-yl)ethan-1-one
A representative synthetic route for the azetidine moiety involves acetylation of azetidin-3-ol:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Acetylation of azetidin-3-ol | Azetidin-3-ol (3.0 g), triethylamine (8.33 g), acetyl chloride (2.15 g), tetrahydrofuran (150 mL), temperature: -78°C to 30°C, stirring for ~3 h | 14% (small scale), up to 82% (optimized) | Reaction performed dropwise at low temperature to control acetylation; purification by silica gel chromatography or recrystallization |
This step produces 1-(3-hydroxyazetidin-1-yl)ethan-1-one as a yellow oil or white solid depending on purification.
Protection and Functionalization of the Hydroxy Group
To facilitate subsequent coupling, the hydroxy group on the azetidine ring can be protected or derivatized:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Protection with tetrahydropyranyl group | 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid monohydrate, methylene chloride, room temperature overnight | Not specified | Protects hydroxy group as tetrahydropyranyl ether; purification by column chromatography |
| Tritylation | Trityl chloride, 1,8-diazabicyclo[5.4.0]undec-7-ene, methylene chloride, 0-20°C, 1 h | Quantitative | Protects hydroxy group as trityl ether, facilitating further reactions |
These protections stabilize the hydroxy group during subsequent synthetic steps.
Formation of the Methanone Linkage
The key step is the formation of the methanone (ketone) bond linking the azetidine nitrogen to the 2-ethoxypyridin-3-yl group.
Coupling via Carbonylation Using Triphosgene
A representative procedure involves:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of azetidinyl intermediate with triphosgene | Triphosgene, dichloromethane, 0°C to room temperature, 1 h | 53.1% | Forms carbamate or amide linkage through carbonyl insertion; reaction monitored by LCMS |
This step creates the methanone linkage by reacting the azetidinyl amine with triphosgene in the presence of base.
Base-Promoted Coupling with Pyridinyl Derivatives
Alternatively, coupling can be achieved by reacting the azetidin-1-yl ethanone derivative with pyridinyl derivatives under basic conditions:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction with 4-[6-bromo-2-(trichloromethyl)-1H-1,3-benzodiazol-1-yl]pyrimidin-2-amine, potassium tert-butoxide, DMF, room temperature, overnight | 29% | Forms azetidinyl ether linkage; purification by C18 column chromatography |
This method shows the versatility of the azetidinyl ethanone intermediate for coupling with heterocyclic amines under mild conditions.
Summary Table of Key Preparation Steps
| Step No. | Reaction | Reagents & Conditions | Yield | Key Observations |
|---|---|---|---|---|
| 1 | Acetylation of azetidin-3-ol | Azetidin-3-ol, acetyl chloride, triethylamine, THF, -78°C to 30°C | 14-82% | Formation of 1-(3-hydroxyazetidin-1-yl)ethan-1-one |
| 2 | Hydroxy group protection | 3,4-Dihydro-2H-pyran / Trityl chloride, acid/base catalyst, room temp | Quantitative | Stabilizes hydroxy group for further reactions |
| 3 | Methanone linkage formation | Triphosgene, dichloromethane, 0°C to RT | 53.1% | Carbonyl insertion forming amide/carbamate bond |
| 4 | Base-promoted coupling | Pyrimidinyl amine, potassium tert-butoxide, DMF, RT overnight | 29% | Coupling of azetidinyl ethanone with heterocyclic amine |
Research Findings and Notes
- The acetylation step is sensitive to temperature and reagent addition rate to optimize yield and minimize side reactions.
- Protection of the hydroxy group is critical to prevent unwanted side reactions during coupling.
- Triphosgene is an effective carbonyl source for forming the methanone linkage, providing good yields under mild conditions.
- Base-promoted coupling with heterocyclic amines demonstrates the synthetic flexibility of the azetidinyl ethanone intermediate.
- Purification methods including silica gel chromatography and C18 reverse-phase chromatography are essential for isolating pure intermediates and final products.
- Analytical characterization by IR, NMR, and LC-MS confirms structural integrity at each step.
Chemical Reactions Analysis
(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the pyridine and azetidine rings, affecting molecular weight, solubility, and thermal stability:
| Compound Name | Pyridine Substituent | Azetidine Substituent | Molecular Weight (g/mol) | Thermal Stability (°C) |
|---|---|---|---|---|
| (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone | 2-Ethoxy | 3-Hydroxy | ~265.3* | Not reported |
| (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone | 2-Methoxy | 3-Azido | ~245.2* | Not reported |
| 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenylmethanone | 3,4-Difluoro, 2-(fluoro-iodophenylamino) | 3-Hydroxy | ~503.2* | Not reported |
| (2-Hydroxy-6-methylpyridin-3-yl)[3-(4-{[(pyridin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)azetidin-1-yl]methanone | 2-Hydroxy-6-methyl | 3-(Pyridinyloxy-methyl-triazole) | ~424.4* | Not reported |
| Di(1H-tetrazol-5-yl)methanone oxime | Tetrazole rings | Oxime linker | ~218.2 | 288.7 |
*Calculated based on molecular formulas.
Key Observations :
- Ethoxy vs.
- Hydroxy vs. Azido : The 3-hydroxyazetidine group in the target compound enables stronger hydrogen bonding compared to azido-substituted analogs, which may improve crystallinity or stability .
- Thermal Stability: While decomposition data for the target compound is unavailable, structurally related compounds with extensive hydrogen-bonding networks (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit high thermal stability (~288°C), suggesting similar trends for hydroxy-containing analogs .
Biological Activity
The compound (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of This compound can be broken down into two main components:
- 2-Ethoxypyridine : A pyridine derivative that contributes to the compound's lipophilicity and ability to interact with biological targets.
- 3-Hydroxyazetidine : A cyclic amine that may influence the compound's pharmacokinetic properties.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 218.25 g/mol.
Research indicates that This compound exhibits various biological activities, primarily through the modulation of specific enzyme pathways and receptor interactions. Notable mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi.
Therapeutic Applications
- Central Nervous System Disorders : Due to its ability to modulate neurotransmitter pathways, there is potential for use in treating conditions such as anxiety and depression.
- Cancer Therapy : The compound's inhibitory effects on specific enzymes may be leveraged for developing anticancer agents.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of This compound against several bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: CNS Activity
In a preclinical model assessing the effects on anxiety-like behavior, administration of the compound resulted in a statistically significant reduction in anxiety scores compared to control groups, suggesting potential for further development in neuropharmacology.
Q & A
Advanced Research Question
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with positive controls (known inhibitors) and vehicle controls (DMSO).
- Cell viability assays (e.g., MTT): Include untreated cells, solvent controls, and reference compounds (e.g., doxorubicin). Dose-response curves (0.1–100 µM) and triplicate replicates are essential to assess IC₅₀ values .
- Data normalization : Express results as % activity relative to controls and apply statistical tests (e.g., ANOVA with post-hoc Tukey) .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays.
- Batch variability : Characterize compound purity (HPLC ≥95%) and stability (e.g., degradation in DMSO over time) using LC-MS .
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables .
What strategies are recommended for improving the aqueous solubility of this compound in pharmacological studies?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Salt formation : Explore hydrochloride or phosphate salts if ionizable groups are present.
- Prodrug design : Modify the 3-hydroxyazetidine group with hydrophilic promoieties (e.g., PEGylated derivatives) .
How should stability studies be designed to assess the compound under physiological conditions?
Advanced Research Question
- Buffer systems : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.
- Sampling intervals : Analyze degradation at 0, 1, 4, 8, 24, and 48 hours via HPLC.
- Degradation products : Identify by LC-MS/MS and compare with synthetic standards. Stability in plasma correlates with protein binding (e.g., using ultrafiltration) .
What computational methods are applicable for predicting the compound’s interaction with biological targets?
Advanced Research Question
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses against crystallographic protein structures (e.g., PDB entries).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hydrogen bonds with the ethoxy group).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
How can researchers mitigate toxicity risks during in vivo studies?
Advanced Research Question
- Dose escalation : Start at 1 mg/kg (rodent models) and monitor hepatic/kidney biomarkers (ALT, BUN).
- Metabolite profiling : Identify reactive metabolites (e.g., glutathione adducts) using LC-HRMS.
- Toxicogenomics : Apply RNA-seq to assess pathways like oxidative stress or apoptosis .
What analytical techniques are optimal for quantifying impurities in synthesized batches?
Basic Research Question
- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm.
- LC-MS/MS : Detect trace impurities (≥0.1%) via MRM transitions.
- Reference standards : Synthesize or procure known byproducts (e.g., de-ethoxy derivatives) for spiking experiments .
How can the compound’s potential as a CNS drug candidate be evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
